Home > Products > Screening Compounds P37965 > 5-[2-(Dipropylamino)ethyl]-1,4-dihydro-3H-2,1-benzoxazin-3-one Hydrochloride
5-[2-(Dipropylamino)ethyl]-1,4-dihydro-3H-2,1-benzoxazin-3-one Hydrochloride -

5-[2-(Dipropylamino)ethyl]-1,4-dihydro-3H-2,1-benzoxazin-3-one Hydrochloride

Catalog Number: EVT-13923988
CAS Number:
Molecular Formula: C16H25ClN2O2
Molecular Weight: 312.83 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-[2-(Dipropylamino)ethyl]-1,4-dihydro-3H-2,1-benzoxazin-3-one Hydrochloride is a chemical compound with the molecular formula C16H24N2O and a molecular weight of approximately 312.83 g/mol. This compound is classified as a benzoxazine derivative, which is a class of organic compounds known for their diverse applications in medicinal chemistry and material science. The compound has been studied for its potential pharmacological properties, particularly in relation to neurological disorders.

Synthesis Analysis

Methods

The synthesis of 5-[2-(Dipropylamino)ethyl]-1,4-dihydro-3H-2,1-benzoxazin-3-one Hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with aldehydes or ketones in the presence of catalysts. The synthesis may also involve cyclization reactions to form the benzoxazine ring structure.

Technical Details

The synthesis process often requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Techniques such as chromatography are frequently employed for purification purposes.

Molecular Structure Analysis

Data

Key structural data include:

  • Molecular Formula: C16H24N2O
  • Molecular Weight: 312.83 g/mol
  • CAS Registry Number: 935266-34-5
Chemical Reactions Analysis

Reactions

5-[2-(Dipropylamino)ethyl]-1,4-dihydro-3H-2,1-benzoxazin-3-one Hydrochloride can participate in various chemical reactions due to its functional groups. These include nucleophilic substitutions and electrophilic additions typical of amine and aromatic compounds.

Technical Details

The reactivity of this compound can be influenced by the presence of electron-donating or electron-withdrawing groups on the benzoxazine ring. Reaction conditions such as solvent choice and temperature are critical in determining the outcome of these reactions.

Mechanism of Action

Process

The mechanism of action for 5-[2-(Dipropylamino)ethyl]-1,4-dihydro-3H-2,1-benzoxazin-3-one Hydrochloride primarily involves interaction with neurotransmitter receptors in the central nervous system. It is believed to act as a dopamine receptor agonist, similar to other compounds in its class.

Data

Pharmacological studies suggest that this compound may enhance dopaminergic signaling, which could have therapeutic implications for conditions such as Parkinson's disease. The specific receptor binding affinities and signaling pathways remain subjects for further research.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • pKa: The pKa values indicate the acidic or basic nature of the compound, which influences its solubility and reactivity.

Relevant data from studies indicate that the compound's solubility and stability are critical factors for its potential applications in pharmaceuticals.

Applications

5-[2-(Dipropylamino)ethyl]-1,4-dihydro-3H-2,1-benzoxazin-3-one Hydrochloride has several scientific uses:

  • Pharmaceutical Development: Investigated for its potential use in treating neurological disorders due to its dopaminergic activity.
  • Material Science: Explored for applications in polymer chemistry due to its unique structural properties.

Research continues to explore additional therapeutic applications and mechanisms that may enhance its efficacy in clinical settings.

Introduction to 5-[2-(Dipropylamino)ethyl]-1,4-dihydro-3H-2,1-benzoxazin-3-one Hydrochloride

Historical Context and Nomenclature Evolution in Benzoxazine Derivatives

The development of benzoxazine-based pharmaceuticals originated with antiviral and anxiolytic applications. Efavirenz (a 3,1-benzoxazin-2-one derivative), approved in 1998, pioneered non-nucleoside reverse transcriptase inhibition through its unique annular structure and trifluoromethyl substituent [6]. Concurrently, etifoxine demonstrated that 2,1-benzoxazine cores could potentiate GABAA receptor activity, establishing this scaffold’s versatility for CNS targeting [6]. Nomenclature complexities emerged with positional isomerism:

Table 1: Nomenclature Evolution in Benzoxazine Therapeutics

Core StructureSystematic NameCommon Name/CodePharmacological Class
3,1-Benzoxazin-4-one(S)-6-Chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-oneEfavirenzNNRTI (HIV)
2,1-Benzoxazin-3-one4-(2-(Dipropylamino)ethyl)-1,4-dihydro-3H-2,1-benzoxazin-3-oneRopinirole precursorDopamine agonist (Parkinson’s)
2,3-Dihydro-4H-1,3-benzoxazin-4-one3-[(1S,2S)-2-hydroxycyclopentyl]-7-methyl-6-[(6-methylpyridin-3-yl)methyl]-2H-1,3-benzoxazin-4-oneL-371257Oxytocin receptor antagonist

The target compound’s "2,1-benzoxazin-3-one" designation reflects systematic naming conventions prioritizing oxygen/nitrogen positioning (locant 1 for nitrogen). This distinguishes it from isomeric 3,1-benzoxazin-4-ones like efavirenz, where nitrogen occupies position 1 and oxygen position 3 [1] [6]. Early synthetic efforts focused on unsubstituted 2H-1,3-benzoxazin-2-ones, but pharmacological optimization introduced C4-quaternary centers (efavirenz) and N3-ethylamino tethers (ropinirole analogs), culminating in the dipropylaminoethyl-substituted derivative discussed here [2] [8]. Patent literature reveals progressive refinement: US6303780B1 claimed 4,4-disubstituted-3,1-benzoxazin-2-ones as HIV inhibitors, while EP3313836B1 later protected 2,3-dihydro-4H-1,3-benzoxazin-4-ones as M1 receptor modulators, underscoring the scaffold’s adaptability [1] [4].

Structural Uniqueness and Positional Isomerism in Heterocyclic Systems

The compound’s 2,1-benzoxazinone core exhibits distinct electronic and steric properties versus 3,1-isomers. X-ray crystallography of related structures shows the 2,1-system adopts a near-planar conformation with a dihedral angle <10° between the fused benzene and oxazinone rings, facilitating π-stacking interactions with aromatic receptor residues [2] [6]. This contrasts with 3,1-benzoxazinones like efavirenz, where steric bulk at C4 induces significant puckering (dihedral >25°), directing substituents into orthogonal pharmacological spaces [1].

Critical structural features include:

  • Lactam carbonyl positioning: In 2,1-benzoxazin-3-ones, the carbonyl resides adjacent to nitrogen (C3=O), creating a rigidified vinylogous amide system with delocalized electrons enhancing hydrogen-bond acceptance [2].
  • N-Alkyl tether effects: The ethylenediamine linker (-CH2CH2-) bridges the benzoxazinone N2 and dipropylamino nitrogen, adopting a gauche conformation in solution (NMR coupling constants J=6.8 Hz), optimal for receptor docking versus extended trans conformers [8].
  • Dipropylamino group: Propyl chains (vs methyl/ethyl) balance lipophilicity (clogP ~2.8) and steric bulk, preventing excessive membrane partitioning while enabling van der Waals contacts with hydrophobic receptor pockets [3] [9].

Table 2: Structural and Conformational Comparisons of Benzoxazine Isomers

Parameter5-[2-(Dipropylamino)ethyl]-1,4-dihydro-3H-2,1-benzoxazin-3-one4,4-Disubstituted-1,4-dihydro-2H-3,1-benzoxazin-2-ones6-Aryl-1,4-dihydro-3,1-benzoxazin-2-ones
Core Nomenclature2,1-Benzoxazin-3-one3,1-Benzoxazin-2-one3,1-Benzoxazin-2-one
Ring Fusion Dihedral5.8°27.3°15.7°
Lactam C=O PositionC3 (adjacent to N2)C2 (adjacent to N1)C2 (adjacent to N1)
Conformational FlexibilityModerate (N-CH2CH2-N rotationally labile)Low (C4 quaternary center)Moderate (C6 aryl rotation)
Electron DelocalizationExtended amidine-like systemLocalized amideLocalized amide with aryl conjugation

Positional isomerism profoundly impacts bioactivity: 2,1-Benzoxazin-3-ones demonstrate ~10-fold higher dopamine D2 receptor binding (Ki = 15 nM) than 3,1-isomers (Ki >150 nM) in ropinirole analogs, attributable to optimal pharmacophore projection [2] [8]. Impurity profiling of related drugs revealed that even minor isomerization (e.g., 4-substituted vs 6-substituted benzoxazines) drastically reduces CNS penetration, highlighting the structural precision required for efficacy [2].

Pharmacological Significance of Dipropylaminoethyl Substituents in CNS-Targeting Agents

The dipropylaminoethyl moiety serves as a privileged substructure for CNS receptor engagement, exemplified by ropinirole (D3-preferring dopamine agonist) and advanced oxytocin antagonists like L-371257 [3] [8]. Structure-activity relationship (SAR) studies indicate:

  • Dialkylamino optimization: Dipropyl (vs diethyl/dimethyl) maximizes receptor affinity and brain exposure. For oxytocin antagonists, dipropylaminoethyl analogs exhibit >100-fold selectivity over vasopressin receptors (V1A/V2) due to complementary hydrophobic pocket occupancy [3].
  • Ethylene linker length: Two-carbon spacers (-CH2CH2-) enable ideal distance (6.2 Å) between the benzoxazinone’s hydrogen-bond acceptor and the tertiary amine’s cationic center, matching neuroreceptor topographies [9].
  • Charge distribution: Protonation of the dipropylamino nitrogen at physiological pH forms a zwitterionic species with the lactam carbonyl, enhancing blood-brain barrier transit via amino acid transporters [3] [9].

Table 3: Pharmacological Profiling of Dipropylaminoethyl-Substituted CNS Agents

CompoundCore StructurePrimary Target (Ki, nM)Selectivity Ratio (vs Closest Off-Target)Key Functional Response
5-[2-(Dipropylamino)ethyl]-1,4-dihydro-3H-2,1-benzoxazin-3-one HCl2,1-Benzoxazin-3-oneDopamine D3 (2.8 ± 0.3)D3/D2 = 12.5cAMP inhibition (IC50 = 18 nM)
Ropinirole HClIndolin-2-oneDopamine D2S (29 ± 4)D2S/5-HT1A = 8.7Prolactin suppression (ED50 = 1.2 mg/kg)
L-3712571,3-Benzoxazin-4-oneOxytocin (0.76 ± 0.1)OT/V1A = 380Inhibition of OT-induced [Ca2+]i (IC50 = 3.1 nM)
Etifoxine2,1-BenzoxazineGABAA (benzodiazepine site, 450 ± 60)GABAA/Glycine = 6.2Cl- current potentiation (EC50 = 12 µM)

Mechanistically, the dipropylaminoethyl chain enables dual functionality:

  • Receptor anchoring: The protonated nitrogen forms salt bridges with aspartate/glutamate residues in dopamine D3 receptors (Asp1103.32) and oxytocin receptors (Glu3077.39), confirmed by mutagenesis studies [3] [9].
  • Cellular signal modulation: In uterine smooth muscle cells, dipropylaminoethyl-containing oxytocin antagonists suppress intracellular Ca2+ mobilization (IC50 0.8-3.5 nM) and hyperplasia, demonstrating functional efficacy beyond receptor occupancy [3].
  • Metabolic stability: Dipropyl groups confer resistance to CYP2D6/N-demethylation versus N-methyl or N-ethyl analogs, extending half-life (t1/2 ~6 hours in microsomes) without compromising clearance [8] [9].

The target compound’s structural hybridization—merging ropinirole’s dipropylaminoethyl motif with a rigidified benzoxazinone core—represents an innovative approach to enhance target specificity while mitigating off-target effects common to flexible chain analogs [2] [8].

Comprehensive Compound Data

Properties

Product Name

5-[2-(Dipropylamino)ethyl]-1,4-dihydro-3H-2,1-benzoxazin-3-one Hydrochloride

IUPAC Name

5-[2-(dipropylamino)ethyl]-1,4-dihydro-2,1-benzoxazin-3-one;hydrochloride

Molecular Formula

C16H25ClN2O2

Molecular Weight

312.83 g/mol

InChI

InChI=1S/C16H24N2O2.ClH/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)20-17-15;/h5-7,17H,3-4,8-12H2,1-2H3;1H

InChI Key

MESIDUNNOCBMDW-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CCC1=C2CC(=O)ONC2=CC=C1.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.